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This section compares the efficacy of Irinotecan-containing regimens against other

chemotherapeutic options in the context of metastatic cancers.

Quantitative Data Summary
The following tables present a summary of key performance indicators from comparative

studies involving Irinotecan.

Table 1: FOLFIRI (Irinotecan regimen) vs. Paclitaxel + Carboplatin in Second- and Third-Line

Metastatic Gastric Cancer[1][2]

A retrospective study involving 40 patients with metastatic gastric cancer evaluated the efficacy

of FOLFIRI versus a combination of paclitaxel and carboplatin. The FOLFIRI regimen

demonstrated a significantly higher objective response rate.[1][2]
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Performance Metric FOLFIRI (n=22)
Paclitaxel +
Carboplatin (n=18)

p-value

Objective Response

Rate (ORR)
45.5% 16.7% 0.05

Median Progression-

Free Survival (PFS)
3 months 3 months 0.82

Median Overall

Survival (OS)
7 months 8 months 0.71

Table 2: Irinotecan Combination Therapy vs. Monotherapy in Advanced Gastric Cancer

A phase III trial (TRICS) compared the combination of irinotecan and cisplatin with irinotecan

monotherapy in patients with advanced gastric cancer that had progressed after initial

treatment. The study did not find a statistically significant difference in survival outcomes

between the two approaches.

Performance Metric
Irinotecan +
Cisplatin

Irinotecan
Monotherapy

p-value

Median Progression-

Free Survival (PFS)
4.6 months 4.1 months 0.376

Median Overall

Survival (OS)
13.9 months 12.7 months 0.288

Mechanism of Action: Irinotecan
Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 exerts its

cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional strain in

DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, SN-

38 prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage

and ultimately triggering apoptosis, or programmed cell death.
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Caption: Irinotecan's conversion to SN-38 and subsequent inhibition of Topoisomerase I.

Experimental Protocols
The clinical data presented is based on a retrospective analysis of patients with metastatic

gastric cancer. The following outlines the general methodology employed in such a study.[1][2]

Study Design: A retrospective cohort analysis was conducted on 40 patients with HER2-

negative metastatic gastric cancer who received second- or third-line chemotherapy between

2017 and 2022.[1][2] Patients were divided into two treatment arms:

FOLFIRI regimen: 22 patients.[1]

Paclitaxel + Carboplatin regimen: 18 patients.[1]

Patient Population: The median age of patients at diagnosis was 51 years. 75% of patients

presented with metastatic disease at the initial diagnosis, while 25% had stage II-III disease.[1]

The primary tumor was located in the gastroesophageal junction in 20% of patients and other

gastric locations in 80%.[1]

Endpoints:

Primary: Overall Survival (OS) and Progression-Free Survival (PFS).

Secondary: Objective Response Rate (ORR) and treatment-related side effects.
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Statistical Methods: Survival curves for OS and PFS were generated using the Kaplan-Meier

method, and differences were assessed using the log-rank test. The objective response rates

were compared using appropriate statistical tests for categorical data. A p-value less than 0.05

was considered significant.
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Caption: Generalized workflow for a retrospective comparative oncology study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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